molecular formula C16H21N5O B15038540 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B15038540
M. Wt: 299.37 g/mol
InChI Key: LNHHWKIBVOTFOL-LICLKQGHSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate hydrazide derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE: This compound shares the pyrazole ring structure but differs in its functional groups and overall structure.

    3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETONITRILE: Another similar compound with a pyrazole ring, but with different substituents.

Uniqueness

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C16H21N5O/c1-12-9-13(2)21(19-12)11-16(22)18-17-10-14-5-7-15(8-6-14)20(3)4/h5-10H,11H2,1-4H3,(H,18,22)/b17-10+

InChI Key

LNHHWKIBVOTFOL-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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